2-fluoro-N-(2-phenoxyphenyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(2-phenoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-16-11-5-4-10-15(16)19(22)21-17-12-6-7-13-18(17)23-14-8-2-1-3-9-14/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIHYZLMJNSIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-phenoxyphenyl)benzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2-phenoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
2-fluoro-N-(2-phenoxyphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Fluorinated Isomers
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
- Structural Features: Fo24, an isomer of 2-fluoro-N-(2-phenoxyphenyl)benzamide, has fluorine atoms at the 2-position of the benzamide and the 2- and 4-positions of the aniline ring. The crystal structure reveals intermolecular N–H···O hydrogen bonds and C–H···F interactions, forming a layered packing motif .
- Key Differences: The absence of a phenoxy group in Fo24 reduces steric hindrance, leading to tighter molecular stacking compared to the bulkier 2-phenoxyphenyl substituent in the target compound.
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
Chlorinated Analogues
4-Chloro-N-(2-phenoxyphenyl)benzamide
- Structural Features : This analogue replaces fluorine with chlorine at the 4-position. The crystal structure demonstrates C–H···O hydrogen bonds and C–Cl···π interactions, with a centrosymmetric packing arrangement .
- Impact of Halogen Substitution : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce polarity but enhance hydrophobic interactions. This may increase membrane permeability in biological systems .
2-Chloro-N-(4-methoxyphenyl)benzamide
Derivatives with Additional Functional Groups
4-Cyano-N-(2-fluorophenyl)benzamide
- Structural Features: The cyano group introduces a triple bond, increasing molecular rigidity. Quantum chemical analyses predict enhanced dipole moments and altered solubility compared to non-cyano analogues .
2-Amino-6-fluoro-N-phenylbenzamide
Data Tables
Table 1: Structural and Physical Properties of Selected Analogues
| Compound | Substituents | Hydrogen Bonding Patterns | Key Interactions |
|---|---|---|---|
| This compound | 2-F (benzamide), 2-phenoxyphenyl | N–H···O, C–H···π | π-Stacking, van der Waals |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | 2-F (benzamide), 2,4-F (aniline) | N–H···O, C–H···F | Layered packing |
| 4-Chloro-N-(2-phenoxyphenyl)benzamide | 4-Cl (benzamide), 2-phenoxyphenyl | C–H···O, C–Cl···π | Centrosymmetric packing |
| 4-Cyano-N-(2-fluorophenyl)benzamide | 4-CN (benzamide), 2-F (aniline) | N–H···O, dipole-dipole | Enhanced rigidity |
Q & A
Q. How can researchers validate target engagement in cellular models?
- Answer :
- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization post-treatment .
- RNAi knockdown : Correlate reduced target expression (e.g., DHFR siRNA) with attenuated compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
